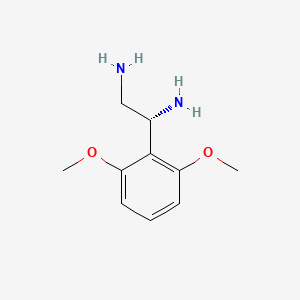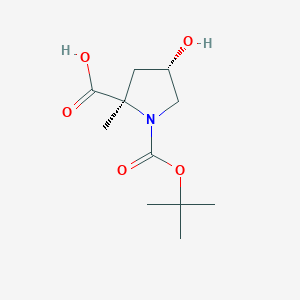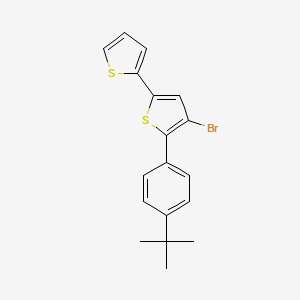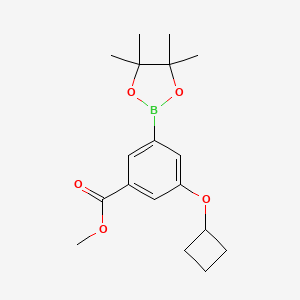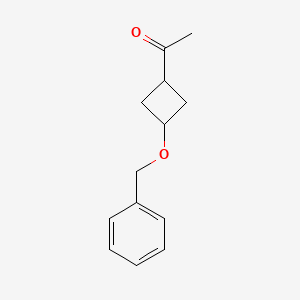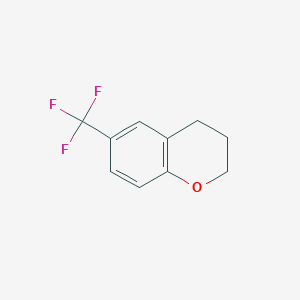
6-(Trifluoromethyl)chromane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)chromane is a heterocyclic compound that features a chromane core with a trifluoromethyl group at the 6th position. Chromane derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-isopropenylphenols with trifluoroacetic anhydride, which proceeds via sequential trifluoroacetylation and double carbonyl–ene reaction followed by elimination reaction .
Industrial Production Methods: Industrial production methods for 6-(Trifluoromethyl)chromane are not well-documented in the literature. the synthesis methods used in research can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)chromane can undergo various chemical reactions, including:
Oxidation: The chromane core can be oxidized to form chromanone derivatives.
Reduction: Reduction reactions can convert chromanone derivatives back to chromane.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include chromanone derivatives, reduced chromane compounds, and various substituted chromane derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)chromane and its derivatives involves interactions with various molecular targets and pathways. For example, molecular docking studies have shown that the trifluoromethyl group can interact with hydrophobic pockets in target proteins, enhancing the compound’s binding affinity and biological activity . The specific pathways involved depend on the particular derivative and its intended application.
Comparison with Similar Compounds
Chromone: A closely related compound with a similar core structure but lacking the trifluoromethyl group.
Chromanone: Another related compound with a chromane core and a ketone group at the 4th position.
Fluorinated Chromanones: Compounds with fluorine atoms at various positions on the chromane core.
Uniqueness: 6-(Trifluoromethyl)chromane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C10H9F3O |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9/h3-4,6H,1-2,5H2 |
InChI Key |
HHQWCVOFMHXYSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(F)(F)F)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)


![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)
![7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13046751.png)
